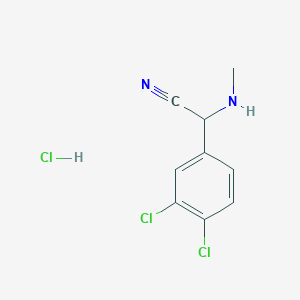

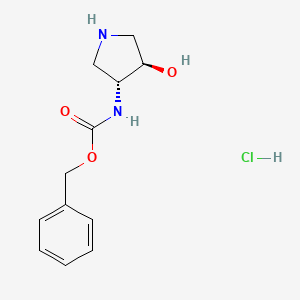

![molecular formula C12H16N2O B3034717 1-[(4-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-66-7](/img/structure/B3034717.png)

1-[(4-Aminophenyl)methyl]piperidin-2-one

Overview

Description

The compound 1-[(4-Aminophenyl)methyl]piperidin-2-one is a derivative of piperidine, which is a six-membered heterocyclic amine. The structure of this compound includes a piperidin-2-one core with a 4-aminophenyl methyl substituent. This type of compound is of interest due to its potential biological activity and its use as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally similar to the compound . The synthesis involves the reduction of cyano-phenyloxazolopiperidine followed by hydrogenolysis to yield the diamine. Additionally, a three-component synthesis approach has been used to create a piperidine derivative involving malononitrile, an aldehyde, and piperidine as starting materials . Although not directly synthesizing 1-[(4-Aminophenyl)methyl]piperidin-2-one, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using techniques such as NMR, MS, and X-ray single crystal diffraction . These techniques allow for the determination of the compound's molecular framework and the identification of substituents on the piperidine ring. The presence of the 4-aminophenyl group in the compound of interest would likely influence the electronic distribution and steric hindrance, which could be studied using these analytical methods.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, piperidine has been used as a catalyst in the synthesis of substituted vinylphosphinates, which upon further reaction with amines, yield aminoethylphenylphosphinic acids . Moreover, piperidine derivatives have been involved in 1,3-dipolar cycloaddition reactions with organic azides to form sulfonamides . These reactions demonstrate the reactivity of the piperidine moiety and suggest potential chemical transformations that 1-[(4-Aminophenyl)methyl]piperidin-2-one could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. The basicity, steric effects, and electronic properties of the substituents can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a 4-methyl or a 3-fluorine on the piperidine ring has been shown to improve selectivity and preserve potency in the context of dipeptidyl peptidase II inhibitors . These modifications can provide insights into the behavior of 1-[(4-Aminophenyl)methyl]piperidin-2-one in various environments and its potential as a pharmaceutical intermediate.

Scientific Research Applications

Novel Piperidine-Fused Compounds

- Synthesis and Conformational Study : The synthesis of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine derivatives, utilizing compounds similar to "1-[(4-Aminophenyl)methyl]piperidin-2-one", was explored. These compounds were studied for their conformational properties using NMR spectroscopy and molecular modeling (Csütörtöki et al., 2012).

Aromatase Inhibitors

- Antitumor Activity : Derivatives of "1-[(4-Aminophenyl)methyl]piperidin-2-one" were synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, which is significant in the context of treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Neuroprotective Agents

- NMDA Antagonist : Piperidine derivatives with neuroprotective properties were developed, which act as N-methyl-D-aspartate (NMDA) antagonists. This research is crucial for developing treatments for neurodegenerative diseases (Chenard et al., 1995).

Antimycobacterial Activity

- Spiro-piperidin-4-ones : Novel spiro-piperidin-4-ones were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kumar et al., 2008).

Antihypertensive Activity

- Spiropiperidine Derivatives : The synthesis and evaluation of spiropiperidine derivatives for antihypertensive activity were reported, highlighting the potential of "1-[(4-Aminophenyl)methyl]piperidin-2-one" derivatives in treating hypertension (Takai et al., 1985).

Structural Analysis

- Molecular Structure Studies : The molecular structure of related piperidine compounds was analyzed, providing insight into their stability and intermolecular interactions, which is valuable for drug design and synthesis (Khan et al., 2013).

Kinetic and Mechanistic Studies

- Thionocarbonate Aminolysis : The kinetics and mechanism of the aminolysis of thionocarbonates with secondary alicyclic amines, including compounds structurally similar to "1-[(4-Aminophenyl)methyl]piperidin-2-one", were studied. This research is crucial for understanding reaction mechanisms in organic synthesis (Castro et al., 1999).

Safety And Hazards

Future Directions

The future directions for “1-[(4-Aminophenyl)methyl]piperidin-2-one” and similar compounds lie in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name |

1-[(4-aminophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNJOSFXNLDQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobenzyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

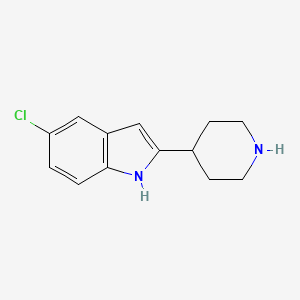

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

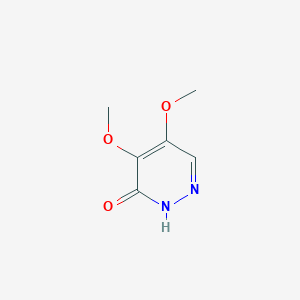

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

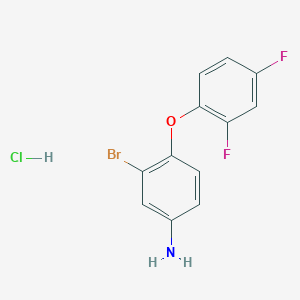

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)